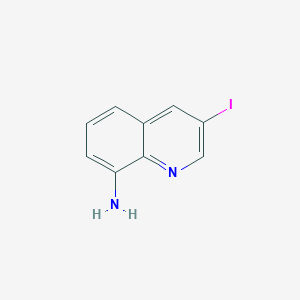

3-Iodoquinolin-8-amine

説明

Historical Context of Quinoline (B57606) Derivatives in Chemistry and Biology

The journey of quinoline and its derivatives began in 1834 when it was first isolated from coal tar. rsc.org This nitrogen-containing heterocyclic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly captured the attention of chemists. mdpi.com The development of synthetic methods, such as the Skraup synthesis and the Friedländer synthesis, further propelled the exploration of this chemical scaffold. rsc.org

The quinoline scaffold has proven to be a remarkably fruitful source of therapeutic agents. nih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. rsc.orgnih.gov The ability to modify the quinoline nucleus at various positions has allowed medicinal chemists to fine-tune the biological activity, solubility, and pharmacokinetic properties of these compounds. nih.govresearchgate.net This has led to the development of numerous quinoline-based drugs and has solidified the quinoline framework as a "privileged scaffold" in drug discovery. nih.gov

Table 1: Evolution of Key Quinoline-Based Drugs

| Drug | Year of Discovery/Introduction | Therapeutic Class | Key Structural Feature |

| Quinine | Isolated in 1820 | Antimalarial | A natural quinoline alkaloid |

| Chloroquine | 1934 | Antimalarial | 4-Aminoquinoline derivative |

| Ciprofloxacin | 1980s | Antibacterial | Fluoroquinolone |

| Topotecan | Approved in 1996 | Anticancer | Camptothecin analogue with a quinoline core |

| Bedaquiline | Approved in 2012 | Anti-tubercular | Diarylquinoline |

This table provides a summary of the evolution of significant drugs based on the quinoline scaffold.

Within the broad family of quinoline derivatives, those bearing a substituent at the 8-position, particularly an amino or hydroxyl group, have garnered special attention. Both 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are considered "privileged structures" due to their ability to bind to a diverse range of biological targets with high affinity. nih.govindexcopernicus.commdpi.com

8-Aminoquinoline and its derivatives are well-known for their antimalarial activity. nih.govresearchgate.net The amino group at the 8-position is crucial for this biological effect and also serves as a synthetic handle for further functionalization. nih.gov

Similarly, 8-hydroxyquinoline is a potent metal chelator, a property that underpins many of its biological activities, including its use as an antiseptic and its potential as an anticancer and neuroprotective agent. indexcopernicus.comscispace.com The ability of these 8-substituted quinolines to interact with biological systems has made them a cornerstone in the design of new therapeutic agents.

Rationale for Focused Research on 3-Iodoquinolin-8-amine

The specific focus on this compound stems from the strategic combination of a halogen atom and an amino group on the quinoline core, each contributing unique and valuable properties for advanced chemical research.

The introduction of a halogen atom, such as iodine, onto the quinoline ring significantly enhances its synthetic versatility. Halogenated quinolines, particularly iodo-quinolines, are valuable building blocks in organic synthesis. The carbon-iodine bond is relatively weak, making it an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the iodinated position, enabling the construction of complex molecular architectures. The regioselective iodination of quinolines is an active area of research, with methods being developed for direct C-H iodination.

Table 2: Common Cross-Coupling Reactions Utilizing Halogenated Quinolines

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron compound | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Stille Coupling | Palladium | Organotin compound | C-C |

This interactive table summarizes key cross-coupling reactions where halogenated quinolines serve as important substrates.

The precise placement of functional groups on the quinoline ring has a profound impact on the molecule's reactivity and its potential applications. researchgate.net The electronic properties of the quinoline system are not uniform, and the reactivity of each position is distinct. Functionalization at the 3-position of the quinoline ring is of particular interest as this position is often less accessible through classical electrophilic substitution reactions, which typically favor positions 5 and 8.

The presence of the amino group at the 8-position in this compound can influence the electronic environment of the entire ring system. Furthermore, the 8-amino group can act as a directing group in certain synthetic transformations, potentially influencing the regioselectivity of subsequent reactions. This interplay between the iodo and amino groups at specific positions creates a unique chemical entity with a rich and underexplored reactivity profile, making this compound a compelling target for synthetic chemists and a promising scaffold for the development of novel functional molecules.

特性

IUPAC Name |

3-iodoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMKBPNVNXDMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313282 | |

| Record name | 8-Quinolinamine, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497084-47-6 | |

| Record name | 8-Quinolinamine, 3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497084-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reactivity and Mechanistic Investigations of 3 Iodoquinolin 8 Amine

Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine bond in 3-iodoquinolin-8-amine is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures based on the quinoline (B57606) scaffold.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgyoutube.com In the context of this compound, the C-I bond readily participates in this reaction with various arylboronic acids. nih.govnih.gov This reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition to the C-I bond. libretexts.org Subsequent transmetalation with the boronic acid and reductive elimination yields the coupled product and regenerates the catalyst. libretexts.org

The reaction conditions, including the choice of catalyst, base, and solvent, can influence the efficiency and selectivity of the coupling. youtube.com While traditional Suzuki-Miyaura reactions often employ palladium catalysts, research has also explored the use of more earth-abundant metals like nickel. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 3-Phenylquinolin-8-amine | researchgate.net |

| 4-Tolylboronic acid | Pd(OAc)₂/P(t-Bu)₃ | K₃PO₄ | Toluene | 3-(4-Tolyl)quinolin-8-amine | nih.gov |

This table is illustrative and specific reaction conditions for this compound may vary.

The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgyoutube.com The C-I bond of this compound is a suitable substrate for this transformation, allowing for the introduction of various alkynyl groups at the 3-position. scirp.orgresearchgate.net The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. wikipedia.org

The catalytic cycle involves a palladium catalyst for the main cross-coupling and a copper(I) co-catalyst to facilitate the reaction with the alkyne. organic-chemistry.org However, copper-free Sonogashira protocols have also been developed. pitt.edu

Table 2: Examples of Sonogashira Cross-Coupling Reactions

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 3-(Phenylethynyl)quinolin-8-amine | scirp.org |

| Ethynyltrimethylsilane | Pd(OAc)₂ | CuI | Et₃N | DMF | 3-((Trimethylsilyl)ethynyl)quinolin-8-amine | researchgate.net |

This table is illustrative and specific reaction conditions for this compound may vary.

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.orgfrontiersin.org This reaction provides a means to introduce alkenyl substituents onto the quinoline ring system. While the C-I bond of 3-iodoquinolines is reactive in Heck couplings, the reaction can sometimes be challenging with certain substrates. beilstein-journals.org

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.orgnih.gov Intramolecular Heck reactions have also been shown to be highly efficient for constructing cyclic structures. libretexts.org

Table 3: Examples of Heck Reactions with Iodoquinolines

| Alkene | Palladium Catalyst | Base | Solvent | Product | Reference |

| Styrene (B11656) | Pd(OAc)₂ | Et₃N | DMF | 3-(2-Phenylethenyl)quinoline | wikipedia.org |

| Ethyl acrylate | Pd(OAc)₂ | NaOAc | NMP | Ethyl 3-(quinolin-3-yl)acrylate | nih.gov |

This table is illustrative and specific reaction conditions for 3-iodoquinolines may vary. The reactivity of this compound in Heck reactions would be influenced by the amino group.

Transformations of the Amino Group

The amino group at the 8-position of this compound is a versatile functional handle for various chemical modifications, including amidation and reductive amination. These transformations are crucial for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

The amino group of this compound can readily undergo amidation reactions with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form the corresponding amides. mdpi.comsphinxsai.com These amidation reactions are fundamental for creating a diverse library of quinoline derivatives. zenodo.org The 8-aminoquinoline (B160924) amide moiety is a well-established directing group in various transition metal-catalyzed C-H activation reactions, further highlighting the synthetic utility of these derivatives. researchgate.netresearcher.life

Derivatization of the amino group is a common strategy to modify the properties of the molecule. nih.govnih.gov For example, reaction with diethyl ethoxymethylenemalonate (DEEMM) is a known method for derivatizing amino compounds. nih.gov

Table 4: Examples of Amidation Reactions

| Acylating Agent | Coupling Reagent | Base | Solvent | Product | Reference |

| Benzoyl chloride | - | Pyridine (B92270) | CH₂Cl₂ | N-(3-Iodoquinolin-8-yl)benzamide | mdpi.com |

| Acetic anhydride | - | - | Acetic acid | N-(3-Iodoquinolin-8-yl)acetamide | sphinxsai.com |

This table is illustrative and specific reaction conditions for this compound may vary.

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. wikipedia.orgyoutube.com This reaction allows for the introduction of various alkyl or arylalkyl substituents onto the amino group of this compound. The process typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comresearchgate.net This one-pot procedure is highly efficient and avoids the problems of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.comorganic-chemistry.org

Table 5: Examples of Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Solvent | Product | Reference |

| Acetone | NaBH(OAc)₃ | Dichloroethane | N-Isopropyl-3-iodoquinolin-8-amine | masterorganicchemistry.com |

| Benzaldehyde | NaBH₃CN | Methanol | N-Benzyl-3-iodoquinolin-8-amine | organic-chemistry.org |

This table is illustrative and specific reaction conditions for this compound may vary.

Directed C-H Functionalization Mediated by the 8-Amino Group

The 8-amino group of the quinoline system is a powerful tool in directing the functionalization of otherwise unreactive C-H bonds. This is achieved through its ability to chelate to a metal center, bringing the catalyst into close proximity to specific C-H bonds and thereby facilitating their activation.

The 8-aminoquinoline (AQ) moiety, as present in this compound, is a highly effective bidentate directing group for transition metal-catalyzed C-H functionalization reactions. nih.govnih.gov This directing group coordinates to a metal center through both the quinoline nitrogen and the amino nitrogen, forming a stable five-membered ring. nih.gov This chelation brings the metal catalyst into close proximity to the C-H bonds at the C7 position of the quinoline ring or at the β- and γ-positions of an attached aliphatic chain, enabling their selective activation and functionalization. nih.govmdpi.com

The utility of the 8-aminoquinoline directing group has been demonstrated in a wide array of transformations, including arylation, alkylation, alkenylation, alkynylation, amination, and etherification of both sp² and sp³ C-H bonds. nih.govnih.gov This versatility stems from its compatibility with a range of transition metal catalysts, including palladium, rhodium, nickel, copper, and iron. nih.govmdpi.com The strong coordinating ability of the 8-aminoquinoline group helps to stabilize the organometallic intermediates and prevent unwanted side reactions, such as β-hydride elimination. researchgate.net

A notable application is in the arylation of C(sp²)–H bonds. For instance, 8-AQ amides derived from myrtenal (B1677600) have been shown to be excellent substrates for directed vinylic C–H arylation, allowing for the introduction of various aryl and heteroaryl groups. nih.gov This strategy serves as a key diversification step in the synthesis of complex chiral cyclobutane (B1203170) keto acids. nih.gov Furthermore, the 8-aminoquinoline auxiliary has been instrumental in developing enantioselective C(sp³)-H functionalization reactions, a significant challenge in organic synthesis. nih.gov By employing a C5-iodinated 8-aminoquinoline auxiliary in conjunction with a chiral ligand, enantioselective arylation of unactivated β-C(sp³)-H bonds of alkyl carboxamides has been achieved. nih.gov

The following table summarizes selected applications of the 8-aminoquinoline directing group in C-H functionalization reactions:

| Reaction Type | Catalyst | Substrate Scope | Reference |

| Vinylic C-H Arylation | Pd(OAc)₂ | 8-AQ amide of myrtenal | nih.gov |

| β-C(sp³)-H Arylation | Palladium | Alkyl carboxamides | nih.gov |

| C(sp³)-H Alkenylation | Cp*Co(III) | 8-Methylquinoline | researchgate.net |

| C-H Sulfonylation | Copper | Benzoic acid derivatives | researchgate.net |

The regioselectivity of C-H functionalization directed by the 8-aminoquinoline group is a key feature of its utility. The formation of a stable five-membered cyclometalated intermediate generally directs functionalization to the C7 position of the quinoline ring or to the β- or γ-C-H bonds of an attached aliphatic chain. nih.govnih.gov The inherent directing ability of the quinoline nitrogen itself can also influence regioselectivity, particularly in the absence of a stronger directing group. nih.govnih.gov

The scope of directed functionalization is broad, encompassing a variety of coupling partners and functional groups. For example, in palladium-catalyzed C-H arylation, a wide range of aryl iodides can be used, including those with electron-donating and electron-withdrawing substituents. nih.gov Heterocyclic iodides are also well-tolerated. nih.gov The reaction conditions can often be tuned to accommodate sensitive functional groups.

However, the regioselectivity can be influenced by several factors, including the specific metal catalyst, ligands, and reaction conditions. For instance, in the functionalization of quinoline itself, the position of substitution can be directed to C2, C4, or C8 depending on the chosen methodology. nih.govresearchgate.net The presence of other substituents on the quinoline ring can also exert steric and electronic effects that alter the regiochemical outcome. mdpi.com

The table below illustrates the regioselectivity observed in various C-H functionalization reactions of quinoline derivatives:

| Quinoline Derivative | Catalyst System | Position of Functionalization | Reference |

| Quinoline N-oxide | Pd(OAc)₂/Ag₂CO₃ | C2 | nih.gov |

| 8-Amidoquinoline | FeCl₃ | C5 | mdpi.com |

| 8-Methylquinoline | Cp*Co(III) | C8-methyl group | researchgate.netnih.gov |

| Indole with N-P(tBu)₂ group | Pd(OAc)₂/DMBQ | C7 | escholarship.org |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing existing methods and developing new synthetic strategies. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the isolation and characterization of intermediates, along with computational modeling.

While many transition metal-catalyzed reactions are thought to proceed through two-electron pathways (oxidative addition, reductive elimination), the involvement of single-electron transfer (SET) processes has been proposed in certain reactions involving 8-aminoquinoline derivatives. researchgate.net An SET mechanism involves the transfer of a single electron from one species to another, generating radical intermediates.

The possibility of an SET pathway has been considered in the coupling of 8-aminoquinoline amides with sulfonyl chlorides. researchgate.net In such a scenario, the metal catalyst could facilitate the transfer of an electron to the sulfonyl chloride, leading to the formation of a sulfonyl radical. This radical could then react with the C-H bond of the 8-aminoquinoline amide. However, definitive evidence for SET mechanisms in the reactions of this compound is often challenging to obtain and may be highly dependent on the specific reaction conditions and substrates involved.

The catalytic cycle for metal-catalyzed C-H functionalization reactions directed by the 8-aminoquinoline group is a multi-step process. libretexts.orgwikipedia.org While the exact details can vary depending on the metal, ligands, and substrates, a general framework can be outlined.

A generalized catalytic cycle for nickel-catalyzed C-H functionalization is depicted below:

Ligand Exchange and Deprotonation: The 8-aminoquinoline derivative displaces a ligand on the pre-catalyst. A base then deprotonates the amide nitrogen, leading to the formation of a nickel-amido complex. chemrxiv.org

C-H Activation: The chelated nickel center facilitates the cleavage of a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a five-membered nickelacycle. nih.govchemrxiv.org

Oxidative Addition: The aryl halide (or other coupling partner) undergoes oxidative addition to the nickel center, increasing the oxidation state of the metal (e.g., from Ni(II) to Ni(IV)). chemrxiv.org

Reductive Elimination: The newly introduced group and the alkyl or aryl group from the nickelacycle couple, forming the C-C or C-heteroatom bond and regenerating the lower-valent nickel catalyst. chemrxiv.org

Catalyst Regeneration: The active catalyst is regenerated, ready to enter another catalytic cycle.

The isolation and characterization of key intermediates, such as the cyclometalated complex, can provide valuable insights into the catalytic cycle. nih.govchemrxiv.org Computational studies, such as Density Functional Theory (DFT) calculations, are also powerful tools for elucidating the energetics of different steps in the catalytic cycle and for predicting the most likely reaction pathway. escholarship.orgchemrxiv.org

Iv. Advanced Applications of 3 Iodoquinolin 8 Amine in Organic Synthesis

Building Block for Complex Heterocyclic Structures

The ability to selectively functionalize 3-Iodoquinolin-8-amine makes it an ideal starting point for synthesizing more complex, fused heterocyclic compounds with significant biological and photophysical properties.

Furo-fused quinolines are a class of heterocyclic compounds that exhibit a range of biological activities. The synthesis of these structures can be strategically approached starting from this compound. A key transformation is the conversion of the 8-amino group to an 8-hydroxy group, yielding 8-hydroxy-3-iodoquinoline. scispace.com This intermediate is then primed for the construction of the furan (B31954) ring.

One of the most powerful methods for this type of C-C bond formation is the Sonogashira coupling reaction, which couples a terminal alkyne with an aryl halide. libretexts.orgorganic-chemistry.orgwikipedia.org In this context, 8-hydroxy-3-iodoquinoline can be reacted with a suitable terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The subsequent removal of the silyl (B83357) protecting group and an intramolecular cyclization reaction, often promoted by a base or heat, would lead to the formation of the furo[2,3-c]quinoline scaffold. A similar strategy, potentially involving different alkyne precursors and cyclization conditions, can be envisioned for the isomeric furo[3,2-c]quinolines. mdpi.com

Table 1: Representative Sonogashira Coupling Conditions

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | 8-Hydroxy-3-iodoquinoline | Quinoline (B57606) backbone |

| Alkyne | Trimethylsilylacetylene | Furan ring precursor |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Catalyzes the C-C bond formation |

| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the reaction with the alkyne |

| Base | Amine (e.g., Triethylamine) | Neutralizes HX byproduct |

| Solvent | Anhydrous, anaerobic solvent (e.g., THF, DMF) | Reaction medium |

The fusion of a triazole ring with an 8-hydroxyquinoline (B1678124) core generates molecules with interesting biological profiles and material properties. nih.gov The premier method for constructing the 1,2,3-triazole ring is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.orgresearchgate.net

Starting from this compound, the synthesis first requires the conversion of the 8-amino group to the 8-hydroxy functionality. nih.gov Subsequently, the iodo group at the 3-position must be transformed into either an azide (B81097) or an alkyne. For instance, the iodo group can be substituted with sodium azide to produce 3-azido-8-hydroxyquinoline. This azide intermediate can then be "clicked" with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield a library of 3-(1,2,3-triazol-yl)-8-hydroxyquinoline derivatives. nih.gov Alternatively, a Sonogashira coupling at the 3-iodo position could introduce an alkyne, which would then be ready to react with various organic azides. libretexts.orgnih.gov These reactions are known for their high yields, reliability, and tolerance of diverse functional groups. nih.govnih.gov

Precursor for Advanced Functional Materials

The 8-hydroxyquinoline (8-HQ) scaffold, readily accessible from this compound, is a "privileged structure" not only in medicine but also in materials science. mdpi.comscirp.org Its ability to form stable complexes with a wide range of metal ions is central to its utility in functional materials. nih.gov The 3-iodo position provides a crucial site for introducing additional functionalities to tune the electronic and photophysical properties of these materials.

Organoboron complexes, particularly those involving four-coordinate boron atoms, are of great interest due to their luminescent properties. The 8-hydroxyquinoline ligand is an excellent chelator for boron. Following the conversion of this compound to 8-hydroxy-3-iodoquinoline, reaction with a boronic acid, such as phenylboronic acid, can form a stable, fluorescent four-coordinate monoboron complex.

Furthermore, the 3-iodo group serves as a handle for creating more complex architectures via Suzuki-Miyaura coupling. nih.govlibretexts.org This palladium-catalyzed reaction couples the organoboron species with an aryl or vinyl halide. By reacting 8-hydroxy-3-iodoquinoline with a bis(boronic ester), or by first converting the 3-iodoquinoline (B1589721) into a quinoline-3-boronic ester and reacting it with a dihalide, it is possible to synthesize polymers incorporating the fluorescent 8-hydroxyquinoline-boron core. Such polymers have potential applications in chemical sensors and organic electronics.

Table 2: Suzuki-Miyaura Coupling for Functionalization

| Reactant 1 (Organoboron) | Reactant 2 (Organic Halide) | Catalyst System | Resulting Bond |

| Arylboronic acid | 8-Hydroxy-3-iodoquinoline | Pd catalyst + Base | Aryl-Quinoline |

| Quinoline-3-boronic ester | Aryl halide/triflate | Pd catalyst + Base | Quinoline-Aryl |

| Alkylborane | 8-Hydroxy-3-iodoquinoline | Pd catalyst + Base | Alkyl-Quinoline |

The 8-hydroxyquinoline moiety is a classic bidentate ligand, using its phenolic oxygen and pyridinic nitrogen to chelate a vast array of metal ions. scirp.orgnih.govresearchgate.net The resulting metal complexes often exhibit enhanced stability and unique photophysical and biological properties compared to the free ligand. nih.govscirp.org this compound is a valuable precursor to substituted 8-HQ ligands.

After converting the 8-amine to the 8-hydroxy group, the resulting 3-iodo-8-hydroxyquinoline can chelate metals like aluminum (Al³⁺), indium (In³⁺), iron (Fe³⁺), and copper (Cu²⁺). researchgate.netscirp.org The stoichiometry and geometry of these complexes depend on the metal ion; for example, Al³⁺ typically forms a 1:3 octahedral complex (Alq₃), while Cu²⁺ can form a 1:2 square-planar complex. scirp.orgmdpi.com The presence of the iodine atom at the 3-position provides a site for post-complexation modification or can influence the electronic properties and crystal packing of the final metal complex.

Tris(8-hydroxyquinoline)aluminum (Alq₃) is arguably one of the most famous and widely used materials in OLED technology, serving as a robust electron transporter and a highly efficient green-light emitter. scirp.orgscirp.orgmdpi.com The performance of OLEDs can be fine-tuned by modifying the structure of the 8-hydroxyquinoline ligand.

Starting from this compound, one can synthesize 3-substituted-8-hydroxyquinolines. For example, a Suzuki or Sonogashira coupling reaction at the 3-iodo position can introduce various aryl or acetylenic groups. libretexts.orglibretexts.org These modified ligands can then be used to synthesize new aluminum complexes analogous to Alq₃. The substituents at the 3-position can alter the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This modification can change the emission color (e.g., shifting it towards blue or red), improve the quantum efficiency, and enhance the thermal stability of the resulting OLED device. mdpi.com The strategic use of this compound as a precursor thus opens the door to a new generation of custom-designed emitters and charge-transport materials for high-performance displays and lighting.

Methodologies for Diverse Chemical Libraries

The generation of chemical libraries, large collections of structurally related compounds, is a cornerstone of modern drug discovery. The this compound core is exceptionally well-suited for this purpose. The 8-amino group serves as a versatile handle for nucleophilic reactions, while the 3-iodo group is a prime substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. This orthogonal reactivity enables the systematic and modular introduction of diverse chemical functionalities, allowing for a thorough exploration of the chemical space around the quinoline scaffold.

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of large numbers of compounds from a common building block. The this compound scaffold is an exemplary starting point for such approaches due to its two distinct points of diversification.

The 3-iodo position is readily functionalized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, is a robust method for forming carbon-carbon bonds by reacting the aryl iodide with various boronic acids or esters. nih.govfrontiersin.org This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C3 position, each bringing unique steric and electronic properties to the final molecule.

Simultaneously or sequentially, the 8-amino group can be modified. Standard reactions such as acylation with a library of carboxylic acids or sulfonyl chlorides lead to the formation of amides and sulfonamides, respectively. Another common transformation is reductive amination with a diverse set of aldehydes or ketones to yield secondary or tertiary amines. The synthesis of various N-substituted 8-aminoquinoline (B160924) derivatives has been well-documented, highlighting the versatility of this functional group. nih.govnih.gov

By combining a set of reactants for the 3-position with a set of reactants for the 8-position in a matrix-like fashion, a large and diverse library of compounds can be generated efficiently. For example, reacting this compound with 'M' number of boronic acids and 'N' number of carboxylic acids would theoretically yield a library of M x N distinct products.

Table 1: Illustrative Combinatorial Library from this compound

This table demonstrates a hypothetical 3x3 combinatorial matrix built upon the this compound scaffold. The 3-iodo position is diversified using Suzuki-Miyaura coupling with different boronic acids (R¹), while the 8-amino group is acylated with various carboxylic acids (R²).

| R¹ Group (from Boronic Acid via Suzuki Coupling) | |||

|---|---|---|---|

| Phenyl | 4-Methoxyphenyl | Thiophen-2-yl | |

| Acetyl (from Acetic Acid) | N-(3-Phenylquinolin-8-yl)acetamide | N-(3-(4-Methoxyphenyl)quinolin-8-yl)acetamide | N-(3-(Thiophen-2-yl)quinolin-8-yl)acetamide |

| Benzoyl (from Benzoic Acid) | N-(3-Phenylquinolin-8-yl)benzamide | N-(3-(4-Methoxyphenyl)quinolin-8-yl)benzamide | N-(3-(Thiophen-2-yl)quinolin-8-yl)benzamide |

| Cyclopropanecarbonyl (from Cyclopropanecarboxylic acid) | N-(3-Phenylquinolin-8-yl)cyclopropanecarboxamide | N-(3-(4-Methoxyphenyl)quinolin-8-yl)cyclopropanecarboxamide | N-(3-(Thiophen-2-yl)quinolin-8-yl)cyclopropanecarboxamide |

High-throughput synthesis leverages automation and parallel processing to rapidly produce large libraries of compounds, often in microplate format. researchgate.netenamine.netwashu.edu The robust and versatile reactivity of this compound makes it an ideal substrate for these automated workflows, particularly for generating libraries of amine-containing drug candidates.

The Buchwald-Hartwig amination is a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds and is highly amenable to high-throughput formats. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be applied to the 3-iodo position of the scaffold, coupling it with a wide array of primary or secondary amines to generate libraries of 3-aminoquinoline (B160951) derivatives. ias.ac.inorganic-chemistry.org The availability of diverse amine building blocks allows for the creation of extensive compound collections for screening.

Conversely, the 8-amino group can serve as the nucleophilic component in parallel syntheses. For example, libraries of ureas can be generated by reacting this compound with a panel of isocyanates. Similarly, libraries of amides can be synthesized in parallel using automated liquid handlers to dispense different activated carboxylic acids into an array of reaction wells containing the parent scaffold.

The reliability and broad substrate scope of these reactions under standardized conditions minimize the need for case-by-case optimization, a critical requirement for high-throughput synthesis. researchgate.net The resulting libraries of novel quinoline derivatives can then be directly subjected to high-throughput screening to identify compounds with desired biological activities. nih.govnih.gov

Table 2: High-Throughput Synthesis Scheme for Amine Diversification

This table outlines a hypothetical parallel synthesis scheme where the this compound scaffold is reacted with a library of diverse primary amines via Buchwald-Hartwig amination to generate a library of N³-substituted quinoline-3,8-diamines.

| Scaffold | Reaction Type | Amine Library (R-NH₂) | Exemplar Products |

|---|---|---|---|

| This compound | Buchwald-Hartwig Amination | Aniline | N³-Phenylquinoline-3,8-diamine |

| Benzylamine | N³-Benzylquinoline-3,8-diamine | ||

| Morpholine | 3-(Morpholino)quinolin-8-amine | ||

| Piperidine | 3-(Piperidin-1-yl)quinolin-8-amine |

V. Computational and Theoretical Studies of 3 Iodoquinolin 8 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. Methods such as B3LYP have proven to be reliable for studying quinoline (B57606) derivatives and their metal complexes. researchgate.netmdpi.com

The electronic structure of 3-Iodoquinolin-8-amine dictates its reactivity. Quantum chemical calculations are employed to determine key parameters that provide a quantitative measure of its electronic properties. These calculations involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic descriptors. researchgate.netmdpi.com

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Other calculated parameters include ionization potential, electron affinity, electronegativity, and the dipole moment, which together provide a comprehensive profile of the molecule's potential chemical behavior.

Table 1: Representative Quantum Chemical Parameters for Quinoline Derivatives This table presents typical parameters calculated for quinoline-based compounds using DFT methods, illustrating the type of data generated for this compound.

| Parameter | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular forces |

| Electronegativity (χ) | Tendency to attract electrons | Predicts bond polarity and reaction type |

| Global Hardness (η) | Resistance to change in electron distribution | Relates to the stability of the molecule |

Data based on methodologies described for related compounds in scientific literature. mdpi.com

Tautomerism, the interconversion between structural isomers, is a key consideration for molecules containing amine and quinoline nitrogen atoms. For this compound, the principal tautomeric equilibrium would be between the amine and imine forms. Theoretical calculations can predict the relative stability of these tautomers in different environments (e.g., gas phase vs. solvent). nih.gov

Studies on related 7-hydroxy-8-(azophenyl)quinoline have shown that both experimental methods like NMR spectroscopy and theoretical DFT calculations can be used to analyze tautomeric equilibria. nih.gov For this compound, computational models would calculate the Gibbs free energy (ΔG) of each tautomer to determine their relative populations at equilibrium. The presence of the iodine atom and the amino group on the quinoline ring will influence the electron distribution and, consequently, the position of this equilibrium.

Table 2: Potential Tautomers of this compound

| Tautomer Name | Structural Description |

|---|---|

| Amine Form | The amino group (-NH2) is present at the C8 position. |

| Imine Form | A proton has transferred from the exocyclic amino group to the quinoline ring nitrogen, forming an imine (-NH) and a C=N bond within the ring system. |

This equilibrium can be influenced by solvent polarity and pH. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and for understanding the biological potential of compounds like this compound. researchgate.netnih.govresearchgate.net

Docking studies on quinoline derivatives have been performed to investigate their binding to various protein targets. For instance, aminoquinoline analogs have been docked into the active site of p38 MAP kinase, an anti-inflammatory target, while mixed-ligand 8-hydroxyquinoline (B1678124) complexes have been studied for their interaction with breast cancer oxidoreductase (PDB ID: 3HB5). mdpi.comresearchgate.net

For this compound, a typical docking study would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Generating a low-energy 3D conformation of this compound.

Using a docking algorithm to place the ligand into the protein's binding site in various orientations and conformations.

Scoring the resulting poses based on binding affinity, which is calculated from intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

These studies can identify key amino acid residues that interact with the ligand, providing a detailed picture of the binding mode at the atomic level. mdpi.comresearchgate.net

The results from molecular docking are crucial for analyzing the binding site and establishing Structure-Activity Relationships (SAR). SAR studies correlate a molecule's chemical structure with its biological activity. nih.gov For quinoline-based compounds, SAR analyses have shown that the type and position of substituents dramatically influence their biological properties. nih.gov

For example, studies on 1,2,3-triazole-8-quinolinol hybrids revealed that introducing electron-donating groups was important for their antibacterial activity. nih.gov In other cases, modifications at the C7 position of the 8-hydroxyquinoline scaffold were found to determine whether the resulting compounds were cytotoxic or cytoprotective. nih.gov By docking this compound and its virtual analogs into a protein's active site, researchers can predict how modifications (e.g., replacing the iodine with other halogens or adding different functional groups) would affect binding affinity and, by extension, biological activity.

Table 3: Example SAR Findings for Quinoline Derivatives

| Compound Class | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| 1,2,3-Triazole-8-quinolinol Hybrids | Addition of electron-donating groups to the triazole ring | Increased antibacterial activity | nih.gov |

| 8-Hydroxyquinoline Mannich Bases | Introduction of an electron-withdrawing acetamide (B32628) group | Altered selective toxicity against cancer cells | nih.gov |

| 7-Aminomethylated 8-Hydroxyquinolines | Alteration of the C7 function and substitution pattern | Determined cytotoxic vs. cytoprotective activity | nih.gov |

Reaction Pathway Modeling

Computational chemistry can also be used to model reaction pathways, providing insights into reaction mechanisms and helping to optimize synthesis conditions. For reactions involving quinolines, a postulated pathway might include steps like condensation, nucleophilic aromatic substitution, or Friedel–Crafts reactions. nih.gov

For example, a proposed mechanism for the synthesis of certain quinolone structures from an amino-substituted benzene (B151609) ring involves the amine reacting with an intermediate to form an enamino diester, which then undergoes intramolecular cyclization. nih.gov Theoretical modeling of such a pathway for this compound could involve calculating the transition state energies for each step to determine the reaction's feasibility and identify the rate-limiting step. This information is invaluable for designing more efficient and sustainable synthetic routes.

Transition State Analysis

A thorough search for computational data on the transition state analysis of reactions involving this compound has yielded no specific results. Transition state analysis, a critical component of computational chemistry for elucidating reaction mechanisms, involves the calculation of the geometry, energy, and vibrational frequencies of the transition state structure. This information is crucial for determining reaction barriers and understanding the feasibility of a proposed reaction pathway. However, no studies presenting such data for reactions where this compound is a reactant or precursor are currently available in the public domain.

Mechanistic Insights from Computational Data

Similarly, there is a lack of published computational data providing mechanistic insights into the reactivity of this compound. Computational studies can offer a molecular-level understanding of reaction mechanisms, including the step-by-step pathway, the identification of intermediates, and the influence of substituents on reactivity. For instance, in palladium-catalyzed cross-coupling reactions, a common application for iodo-substituted heterocycles, computational analysis can illuminate the oxidative addition, transmetalation, and reductive elimination steps. Despite the potential for such investigations, the scientific literature does not currently contain any computational studies that model the reaction mechanisms of this compound.

The absence of such computational and theoretical data highlights an opportunity for future research. In-silico modeling of this compound could provide valuable predictions of its chemical behavior, guide synthetic efforts, and help in the design of novel functional molecules based on its scaffold.

Vi. Advanced Analytical Techniques for Characterization and Study of 3 Iodoquinolin 8 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-iodoquinolin-8-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the precise arrangement of atoms within the this compound molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a quinoline (B57606) derivative, the aromatic protons resonate in a specific region of the spectrum. uncw.edu The chemical shifts and coupling constants of these protons are influenced by their electronic environment, which is in turn affected by substituents on the quinoline ring. For 8-aminoquinoline (B160924), the protons on the quinoline ring system exhibit characteristic chemical shifts. chemicalbook.com The introduction of an iodine atom at the 3-position would further influence the chemical shifts of the neighboring protons, providing key data for structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are well-documented. chemicalbook.comwisc.edu The presence of the amino group at the C-8 position and the iodine atom at the C-3 position will cause predictable shifts in the signals of the adjacent carbon atoms, allowing for unambiguous assignment of the carbon framework.

| Nucleus | Typical Chemical Shift Range (ppm) for Quinoline Ring |

| ¹H | 7.0 - 9.0 |

| ¹³C | 120 - 150 |

This table provides a general overview of the expected chemical shift ranges for the quinoline core. Specific shifts for this compound will vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In the case of this compound, MS analysis would reveal a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound, confirming the presence of iodine and nitrogen atoms in the structure. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For amines, characteristic fragmentation patterns, such as alpha-cleavage, are often observed and can help to confirm the structure. youtube.com

UV-Vis Spectroscopy for Electronic Transitions and Chelating Activity

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. nist.gov Quinoline and its derivatives, including 8-aminoquinoline, exhibit characteristic UV-Vis absorption spectra. nist.govresearchgate.net The introduction of an iodine atom at the 3-position would be expected to cause a shift in the absorption maxima.

Furthermore, 8-hydroxyquinoline (B1678124), a related compound, is a well-known metal-chelating agent, and this property can be studied using UV-Vis spectroscopy. researchgate.netnih.gov The chelation of metal ions by 8-aminoquinoline derivatives often results in a significant change in the UV-Vis spectrum, such as an isosbestic shift, indicating the formation of a metal-compound complex. nih.gov This technique can be employed to investigate the potential chelating activity of this compound with various metal ions. The stoichiometry of the resulting complexes can also be determined by monitoring the changes in absorbance as a function of metal ion concentration. nih.gov

Chromatographic Techniques for Purity and Separation (e.g., LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis. Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for this purpose. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Iodoquinolin-8-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated quinoline derivatives typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For iodinated analogs, direct iodination of 8-aminoquinoline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions is common. Key parameters include temperature (e.g., 60–80°C), solvent choice (e.g., dichloromethane or acetic acid), and stoichiometric ratios. Yields can vary from 50% to 80% depending on steric and electronic effects of substituents .

- Data Consideration : Monitor reaction progress via TLC or HPLC, and optimize purification using column chromatography with silica gel or recrystallization.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine X-ray crystallography for definitive 3D structure determination and NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity of iodination. IR spectroscopy can identify amine functional groups (N–H stretches ~3300 cm⁻¹), while UV-Vis spectroscopy reveals electronic transitions influenced by the iodine substituent. Mass spectrometry (HRMS) validates molecular weight .

- Safety Note : Handle iodine-containing compounds in fume hoods due to potential volatility and toxicity .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Store the compound in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidative degradation. Conduct accelerated stability studies by exposing samples to heat (40–60°C), light (UV/visible), and humidity, analyzing degradation products via LC-MS. Iodine’s polarizable nature may increase susceptibility to hydrolysis in aqueous environments .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and assess oxidative addition feasibility with Pd(0)/Ni(0) catalysts. Compare Mulliken charges at the iodine atom to evaluate leaving-group potential. Pair computational predictions with experimental Suzuki-Miyaura or Buchwald-Hartwig coupling trials, varying ligands (e.g., XPhos, SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) .

- Contradiction Analysis : If experimental yields contradict DFT predictions, investigate steric hindrance from the 8-amine group or catalyst deactivation pathways via XPS or TEM .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Inconsistent bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from impurities, solvent residues, or assay variability. Validate purity via elemental analysis and ¹H NMR integration. Re-test compounds in standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive/negative controls. Use statistical tools (e.g., ANOVA) to assess significance .

Q. How can this compound be integrated into coordination polymers for catalytic applications?

- Methodological Answer : Exploit the amine and iodine moieties as dual donor sites for constructing metal-organic frameworks (MOFs) with Cu(I) or Ag(I). Characterize coordination modes via X-ray diffraction and EXAFS. Test catalytic efficiency in C–H activation or CO₂ reduction reactions, correlating turnover numbers (TON) with MOF porosity (BET surface area analysis) .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。